![molecular formula C5H12Cl2N4 B1430480 methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride CAS No. 1461705-94-1](/img/structure/B1430480.png)
methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
Overview
Description
“Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound that contains a 1,2,4-triazole ring. This type of compound is often used in the synthesis of various pharmaceuticals . The 1,2,4-triazole ring is a heterocyclic compound containing three nitrogen atoms, which allows it to form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride” and similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactions involving “methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride” are complex and depend on the specific conditions of the reaction . For example, depending on the conditions, 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride” can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .
Scientific Research Applications
Crystallography and Structural Analysis
The compound is utilized in crystallography to determine the structure of complex molecules. Its derivatives can form crystalline structures that are analyzed to understand molecular configurations and interactions . This information is crucial for designing drugs with specific target binding sites.
Synthesis of Imidazole Derivatives
Imidazole derivatives have a wide range of therapeutic applications. Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride can be used as a starting material or intermediate in the synthesis of these compounds. These derivatives exhibit antibacterial, antifungal, and antiviral properties, making them valuable in drug development .
Catalysis in Organic Synthesis
This compound serves as a ligand in catalytic systems, particularly in the azide-alkyne cycloaddition reactions. It stabilizes copper(I) ions, enhancing their catalytic effect, which is a key step in synthesizing various organic compounds, including pharmaceuticals .
Antifungal Research
The triazole ring present in the compound is known for its antifungal properties. Researchers use this compound to develop new antifungal agents that can be effective against a range of fungal pathogens .
Anticancer Research
Compounds containing the triazole moiety are being investigated for their potential anticancer activities. They can induce apoptosis in cancer cells, inhibit colony formation, and may serve as leads for developing novel anticancer drugs .
Safety And Hazards
“Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride” and similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling these compounds .
Future Directions
properties
IUPAC Name |
N-methyl-2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-5-7-4-8-9;;/h4-6H,2-3H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRNLPZMXSOWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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